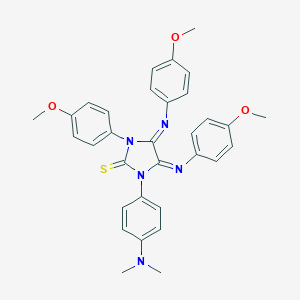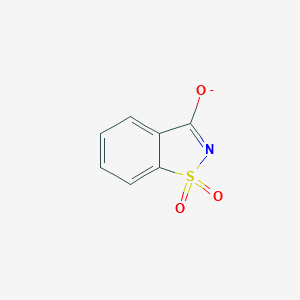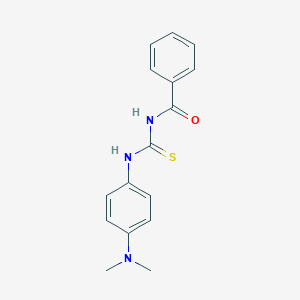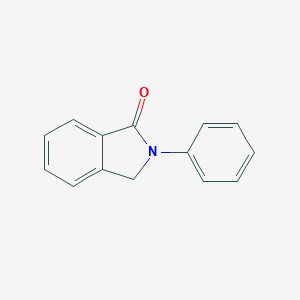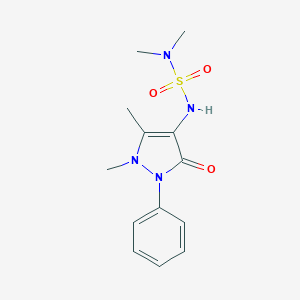![molecular formula C21H24N2O4 B185027 1-[4-(3,5-Dimethoxy-benzoyl)-piperazin-1-yl]-2-phenyl-ethanone CAS No. 5946-54-3](/img/structure/B185027.png)
1-[4-(3,5-Dimethoxy-benzoyl)-piperazin-1-yl]-2-phenyl-ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[4-(3,5-Dimethoxy-benzoyl)-piperazin-1-yl]-2-phenyl-ethanone, also known as Dimebon, is a small molecule that has been extensively studied for its potential therapeutic benefits. Dimebon was initially developed as an antihistamine, but its ability to improve cognitive function and memory in animal models has led to its investigation as a treatment for Alzheimer's disease and other neurodegenerative disorders.
Wirkmechanismus
The precise mechanism of action of 1-[4-(3,5-Dimethoxy-benzoyl)-piperazin-1-yl]-2-phenyl-ethanone is not fully understood, but it is thought to act on multiple targets in the brain, including histamine receptors, NMDA receptors, and mitochondrial function. This compound may also have anti-inflammatory and antioxidant effects.
Biochemical and Physiological Effects:
Studies have shown that this compound can improve cognitive function and memory in animal models, and may also have neuroprotective effects. This compound has also been shown to improve mitochondrial function and reduce oxidative stress in the brain.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 1-[4-(3,5-Dimethoxy-benzoyl)-piperazin-1-yl]-2-phenyl-ethanone in lab experiments is its ability to improve cognitive function and memory in animal models, which can be useful in studying neurodegenerative disorders. However, one limitation is the lack of understanding of its precise mechanism of action, which makes it difficult to design experiments to specifically target its effects.
Zukünftige Richtungen
There are several potential future directions for research on 1-[4-(3,5-Dimethoxy-benzoyl)-piperazin-1-yl]-2-phenyl-ethanone. One area of interest is its potential as a treatment for Alzheimer's disease and other neurodegenerative disorders. Other potential future directions include investigating its effects on mitochondrial function and oxidative stress, as well as its potential as a treatment for other conditions such as depression and anxiety.
In conclusion, this compound is a small molecule with potential therapeutic benefits for neurodegenerative disorders. Its ability to improve cognitive function and memory in animal models has led to extensive scientific research on its potential uses. Further research is needed to fully understand its mechanism of action and potential applications.
Synthesemethoden
The synthesis of 1-[4-(3,5-Dimethoxy-benzoyl)-piperazin-1-yl]-2-phenyl-ethanone involves several steps, including the reaction of 3,5-dimethoxybenzoyl chloride with piperazine and subsequent reaction with phenylacetic acid. The resulting product is then purified through recrystallization.
Wissenschaftliche Forschungsanwendungen
1-[4-(3,5-Dimethoxy-benzoyl)-piperazin-1-yl]-2-phenyl-ethanone has been the subject of numerous scientific studies, with a focus on its potential therapeutic benefits for neurodegenerative disorders such as Alzheimer's disease, Huntington's disease, and Parkinson's disease. Studies have shown that this compound can improve cognitive function and memory in animal models, and may also have neuroprotective effects.
Eigenschaften
CAS-Nummer |
5946-54-3 |
|---|---|
Molekularformel |
C21H24N2O4 |
Molekulargewicht |
368.4 g/mol |
IUPAC-Name |
1-[4-(3,5-dimethoxybenzoyl)piperazin-1-yl]-2-phenylethanone |
InChI |
InChI=1S/C21H24N2O4/c1-26-18-13-17(14-19(15-18)27-2)21(25)23-10-8-22(9-11-23)20(24)12-16-6-4-3-5-7-16/h3-7,13-15H,8-12H2,1-2H3 |
InChI-Schlüssel |
NLCIJUMZXNYTQO-UHFFFAOYSA-N |
SMILES |
COC1=CC(=CC(=C1)C(=O)N2CCN(CC2)C(=O)CC3=CC=CC=C3)OC |
Kanonische SMILES |
COC1=CC(=CC(=C1)C(=O)N2CCN(CC2)C(=O)CC3=CC=CC=C3)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



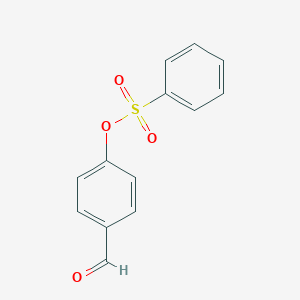


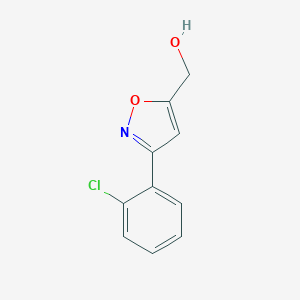
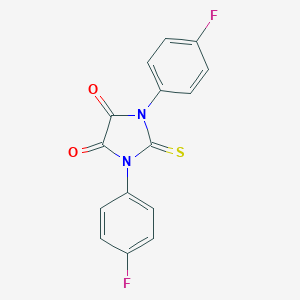
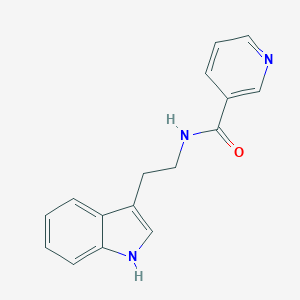
![1-(4-Methoxyphenyl)-4,5-bis[(4-methoxyphenyl)imino]-3-methylimidazolidine-2-thione](/img/structure/B184956.png)
